![molecular formula C8H8ClNO B182451 4-(Chloromethyl)benzamide CAS No. 84545-14-2](/img/structure/B182451.png)
4-(Chloromethyl)benzamide
Overview
Description
4-(Chloromethyl)benzamide is a chemical compound used in scientific research . It is often used as a building block in various chemical reactions .
Synthesis Analysis
The synthesis of 4-(Chloromethyl)benzamide can be achieved through various methods. One such method involves the reaction of 4-(Chloromethyl)benzoic acid with SO2Cl2 under reflux conditions . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)benzamide can be obtained from various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis
4-(Chloromethyl)benzamide can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions, especially when electron-withdrawing groups are present ortho and para to the chlorine .Scientific Research Applications
Antitumor Agent : 4-(Chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide has been investigated for its potential as an antitumor agent. Degradation studies of this compound are important for understanding its stability and behavior as a drug candidate (Santos et al., 2013).
Synthesis of Derivatives : 4-(Chloromethyl)benzamide is used as a precursor in the synthesis of various chemical derivatives. For example, N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide) was synthesized and characterized, demonstrating the versatility of 4-(Chloromethyl)benzamide in chemical synthesis (Bachl & Díaz, 2010).
Anti-Tubercular Activity : Novel derivatives of 4-(Chloromethyl)benzamide were synthesized and found to exhibit promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These derivatives also demonstrated non-cytotoxic nature and favorable ADMET properties (Nimbalkar et al., 2018).
Alkaline Phosphatase Inhibitors : Bi-heterocyclic benzamides synthesized from 4-(Chloromethyl)benzamide showed potential as alkaline phosphatase inhibitors. These compounds were evaluated for their inhibitory effects and were found to be effective relative to standard inhibitors (Abbasi et al., 2019).
Nanoemulsion for Antitumor Delivery : A nanoemulsion system was developed for the intravenous administration of 4-(Chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a compound with potential antitumor activity. This formulation showed reduced genotoxicity and increased tumor uptake in an experimental model (Duarte et al., 2019).
Anticonvulsant Activity : Some para-substituted-N-(2,6-diisopropylphenyl) benzamides, derivatives of 4-(Chloromethyl)benzamide, were synthesized and screened for anticonvulsant activity. One compound, in particular, showed promise as an anticonvulsant with a protective index on the brine shrimp lethality test scale (Afolabi et al., 2012).
Electrophilic Properties : The electrophilic properties of derivatives of 4-(Chloromethyl)benzamide were investigated. For instance, N-(acetoxymethyl)-4-chlorobenzamide, a related compound, showed electrophilic characteristics but was not mutagenic in bacterial assays (Overton et al., 1986).
Safety and Hazards
Mechanism of Action
Target of Action
4-(Chloromethyl)benzamide is a potent inhibitor of cyclohexane ring formation in proteins . It targets the active site of piperazine synthase, an enzyme involved in the production of piperazine . This enzyme plays a crucial role in various biological processes, including the synthesis of proteins.
Mode of Action
The compound interacts with its targets by inhibiting the synthesis of proteins. It does this by binding to the active site of piperazine synthase, thereby preventing the enzyme from catalyzing the formation of cyclohexane rings in proteins . This interaction results in the disruption of protein synthesis, which can have significant effects on the organism.
Biochemical Pathways
The primary biochemical pathway affected by 4-(Chloromethyl)benzamide is the protein synthesis pathway. By inhibiting the action of piperazine synthase, the compound disrupts the formation of cyclohexane rings, a crucial step in the synthesis of certain proteins . The downstream effects of this disruption can vary, but they often include the inhibition of growth and reproduction in bacteria, fungi, and parasites .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 4-(Chloromethyl)benzamide are not available, it has been shown to have an effective dose at 0.1 μM and a half-life time of 2 hours in rats . These properties suggest that the compound has a relatively high bioavailability and is rapidly metabolized and excreted.
Result of Action
The molecular and cellular effects of 4-(Chloromethyl)benzamide’s action primarily involve the disruption of protein synthesis. By inhibiting the formation of cyclohexane rings in proteins, the compound can effectively halt the growth and reproduction of bacteria, fungi, and parasites . This makes it a potentially powerful tool in the treatment of infections caused by these organisms.
properties
IUPAC Name |
4-(chloromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVILZFVTUVWJTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332508 | |
Record name | 4-(Chloromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84545-14-2 | |
Record name | 4-(Chloromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Chloromethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 4-(Chloromethyl)benzamide in the context of these research papers?
A1: 4-(Chloromethyl)benzamide serves as a key building block for synthesizing various compounds, particularly ionic organic compounds with potential applications as gelators and dispersants. For instance, it reacts with 1,2-phenylenediamine to produce N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide). [] Further reactions with N,N,N',N'-tetramethylalkylenediamines can lead to the formation of ionic organic compounds capable of gelling neutral aqueous solutions or alcohols. [, ]
Q2: How is 4-(Chloromethyl)benzamide characterized?
A2: Researchers have employed various techniques to characterize 4-(Chloromethyl)benzamide and its derivatives. These include:
- Spectroscopic Methods: FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry (low- and high-resolution EI-MS) have been used to confirm the structure and purity of the compound. []
- Melting Point Determination: The melting point of N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide), a derivative, has been determined. []
Q3: What are the potential applications of polymers synthesized using 4-(Chloromethyl)benzamide?
A3: 4-(Chloromethyl)benzamide plays a crucial role in synthesizing ionene polymers with N,N'-(p-phenylene)dibenzamide linkages. These polymers exhibit remarkable properties, including:
- Hydrogel Formation: They can form physical hydrogels in water at low concentrations (1-5 wt%) without requiring additional additives. [, ]
- Self-Healing Properties: These hydrogels display thixotropic behavior, rapidly recovering their structure after mechanical disruption. []
- Dispersant for Carbon Nanotubes: The cationic nature of these polymers enables them to effectively disperse single-walled carbon nanotubes (SWNTs) in water. [, ]
Q4: How does the structure of the diamine spacer in ionene polymers affect their gelation ability?
A4: Research suggests that the length of the diamine spacer significantly influences the gelation ability of ionene polymers synthesized from 4-(Chloromethyl)benzamide. Longer spacers, such as hexylene linkers, tend to promote gelation more effectively compared to shorter ones. []
Q5: Are there any known impurities associated with Imatinib Mesylate synthesis that involve 4-(Chloromethyl)benzamide?
A5: Yes, N-[4-methyl-3-(4-methyl-3-yl-pyrimidin-2-ylamino)-phenyl]-4- chloromethyl benzamide (Imp. 2) is a genotoxic impurity identified during Imatinib Mesylate synthesis. Analytical methods, including UHPLC-MS/MS, have been developed to quantify its presence in drug formulations. [] This highlights the importance of impurity profiling and control during drug development.
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